1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol
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Overview
Description
1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol and its derivatives have been explored for their potential antitumor properties. Isakhanyan et al. (2016) synthesized a series of tertiary aminoalkanol hydrochlorides, including compounds related to this compound, and tested them for antitumor activity. The study found that these compounds exhibit promising antitumor properties, indicating their potential use in cancer treatment research (Isakhanyan et al., 2016).
Antibacterial Activity
Research also indicates the relevance of this compound in antibacterial applications. Isakhanyan et al. (2014) investigated the antibacterial activity of similar tertiary aminoalkanols. Their findings suggest the potential for developing new antibacterial agents based on the chemical structure of this compound (Isakhanyan et al., 2014).
Chemical Synthesis and Applications
In the field of chemical synthesis, this compound and its derivatives have been used to create a variety of heterocyclic compounds. For example, Palchikov (2015) conducted research on oxazaheterocycles, where 2-amino-1-(4-nitrophenyl)ethanol, a related compound, was used in the formation of these heterocycles, showcasing its versatility in chemical synthesis (Palchikov, 2015).
Synthesis of Heterocyclic Compounds
This compound is also instrumental in synthesizing other important heterocyclic compounds. Kurskova et al. (2021) utilized it in the synthesis of dihydropyridine derivatives. Their research highlights the compound's role in creating structurally complex and biologically significant molecules (Kurskova et al., 2021).
Pharmaceutical Intermediates
The compound is valuable in synthesizing pharmaceutical intermediates. Zhang Fuli (2012) used a derivative of this compound in synthesizing a key intermediate of aprepitant, a drug used for preventing chemotherapy-induced nausea and vomiting. This application underscores its importance in pharmaceutical manufacturing (Zhang Fuli, 2012).
Drug Synthesis
Amino derivatives of this compound have been used in the synthesis of significant drugs. For instance, Kauffman et al. (2000) reported the synthesis of a beta-amino alcohol derivative from this compound, which was effective as a chiral moderator in drug synthesis, specifically for the HIV-1 non-nucleoside reverse transcriptase inhibitor DPC 963 (Kauffman et al., 2000).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, such as the folic acid synthesis pathway and the Suzuki–Miyaura cross-coupling pathway .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been known to induce the expression of apoptotic proteins and suppress the expression of proliferation proteins in cancer cell lines .
Action Environment
The action, efficacy, and stability of 1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
Biochemical Analysis
Biochemical Properties
1-(4-Amino-phenyl)-2-morpholin-4-yl-ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix components . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity.
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain signaling pathways by interacting with specific receptors on the cell surface . This interaction can lead to changes in gene expression and alterations in cellular metabolism, impacting cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound in in vitro or in vivo studies has also been associated with changes in cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain stressors . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it may be metabolized by monoamine oxidase (MAO) enzymes, leading to the production of specific metabolites . These metabolic processes can influence the compound’s overall activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active or passive transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, endoplasmic reticulum, or other organelles, where it can exert its effects on cellular function and activity.
Properties
IUPAC Name |
1-(4-aminophenyl)-2-morpholin-4-ylethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-11-3-1-10(2-4-11)12(15)9-14-5-7-16-8-6-14/h1-4,12,15H,5-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMAFXVXPWDVBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=C(C=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.